molecular formula C25H28N2O5 B11366964 2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B11366964
M. Wt: 436.5 g/mol
InChI Key: YDDKFXXIVMUXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.

    Final Coupling with Trimethoxybenzylamine: The final step involves the coupling of the intermediate with 3,4,5-trimethoxybenzylamine to form the target compound. This step may require a catalyst and specific temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and minimize by-products.

    Catalyst Selection: Using efficient catalysts to speed up the reactions and improve selectivity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of phenolic oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound is used in research to understand its interactions with enzymes, receptors, and other biological molecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: A compound with similar structural features but different functional groups.

    3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with pyridine rings and different functional groups.

Uniqueness

2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H28N2O5/c1-17-9-8-10-18(2)24(17)32-16-23(28)27(22-11-6-7-12-26-22)15-19-13-20(29-3)25(31-5)21(14-19)30-4/h6-14H,15-16H2,1-5H3

InChI Key

YDDKFXXIVMUXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.